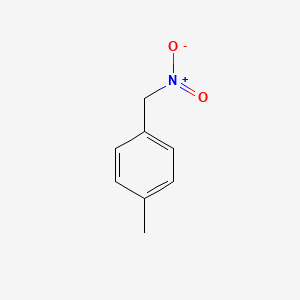

Benzene, 1-methyl-4-(nitromethyl)-

Description

Role of Benzene (B151609), 1-methyl-4-(nitromethyl)- as a Key Intermediate in Contemporary Organic Synthesis

Benzene, 1-methyl-4-(nitromethyl)- serves as a crucial precursor in a multitude of organic transformations, primarily due to the synthetic versatility of the nitromethyl group. This functional group can be viewed as a "masked" carbonyl or amino group, allowing for strategic bond formations that would be otherwise challenging.

One of the most prominent applications of this compound is in carbon-carbon bond-forming reactions. The acidic nature of the α-protons of the nitromethyl group facilitates their removal by a base, generating a nucleophilic nitronate anion. This anion can then participate in various reactions, most notably the Henry reaction (or nitroaldol reaction), where it adds to aldehydes or ketones to form β-nitro alcohols. wikipedia.orgorganic-chemistry.orgtcichemicals.com These products are themselves valuable intermediates, as the nitro and hydroxyl groups can be further manipulated. For instance, dehydration of the β-nitro alcohol yields a nitroalkene, while reduction of the nitro group can lead to a β-amino alcohol, a common structural motif in many biologically active compounds. wikipedia.org

Furthermore, the nitromethyl group can be converted into a carbonyl group via the Nef reaction . wikipedia.orgorganic-chemistry.org This transformation, typically carried out under acidic or oxidative conditions, provides a route to aldehydes or ketones. wikipedia.orgorganic-chemistry.org For Benzene, 1-methyl-4-(nitromethyl)-, the Nef reaction would yield p-tolualdehyde, a widely used compound in the synthesis of pharmaceuticals and fragrances. orgsyn.orgchemsrc.com

The ability to introduce a formyl or an aminomethyl group through the nitromethyl intermediate makes Benzene, 1-methyl-4-(nitromethyl)- a highly valuable synthon in multi-step syntheses.

Exploration of the Unique Reactivity Profile of the Nitromethyl Functionality in Aromatic Systems

The reactivity of the nitromethyl group in Benzene, 1-methyl-4-(nitromethyl)- is intricately linked to the electronic properties of the aromatic ring. The nitro group is strongly electron-withdrawing, which has several important consequences. numberanalytics.comnumberanalytics.com

Firstly, the electron-withdrawing nature of the nitro group increases the acidity of the benzylic protons of the nitromethyl group. This enhanced acidity facilitates the formation of the nitronate anion under milder basic conditions compared to simple nitroalkanes, thereby promoting reactions like the Henry reaction.

Furthermore, the nitro group can facilitate nucleophilic aromatic substitution (SNAr) reactions by stabilizing the negatively charged Meisenheimer intermediate. numberanalytics.commdpi.com While the nitromethyl group itself is not a leaving group, its strong electron-withdrawing effect can activate other leaving groups present on the aromatic ring towards nucleophilic attack. mdpi.com

Evolution of Synthetic Strategies for (Nitromethyl)arene Derivatives

The synthesis of (nitromethyl)arene derivatives, including Benzene, 1-methyl-4-(nitromethyl)-, has evolved significantly over the years, with researchers developing more efficient and selective methods.

A common and traditional method involves the nitration of a suitable alkylarene. For instance, the nitration of toluene (B28343) with a mixture of nitric acid and sulfuric acid primarily yields a mixture of ortho- and para-nitrotoluene. chemguide.co.ukchegg.com The para-isomer, 1-methyl-4-nitrobenzene, can then be subjected to a variety of reactions to introduce the nitromethyl group. However, direct nitration of the side chain is often challenging and can lead to a mixture of products.

A more direct and widely used approach is the reaction of a benzylic halide with a nitrite (B80452) salt, such as sodium nitrite. For example, the reaction of 4-methylbenzyl bromide with sodium nitrite can provide Benzene, 1-methyl-4-(nitromethyl)-.

Another important strategy is the Henry reaction itself, which can be used to construct the (nitromethyl)arene framework. The reaction of an aromatic aldehyde, such as p-tolualdehyde, with nitromethane (B149229) in the presence of a base will yield the corresponding β-nitro alcohol. wikipedia.orgorganic-chemistry.orgtcichemicals.com Subsequent dehydration and reduction steps can then be employed to generate the desired (nitromethyl)arene derivative.

More recent advancements have focused on the development of catalytic and asymmetric methods for the synthesis of chiral (nitromethyl)arene derivatives, which are of significant interest in medicinal chemistry. organic-chemistry.orgpsu.edu

Current Trends and Academic Challenges in the Chemistry of Benzene, 1-methyl-4-(nitromethyl)-

Current research in the field of (nitromethyl)arenes, and specifically Benzene, 1-methyl-4-(nitromethyl)-, is focused on several key areas. A major trend is the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, milder reaction conditions, and catalytic systems that can be recycled and reused.

The development of stereoselective reactions involving Benzene, 1-methyl-4-(nitromethyl)- is another active area of research. The synthesis of enantiomerically pure compounds is crucial for the development of new drugs, and researchers are exploring the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions such as the Henry reaction. organic-chemistry.orgpsu.edu

Despite the progress made, several academic challenges remain. One challenge is the selective functionalization of the aromatic ring of Benzene, 1-methyl-4-(nitromethyl)-. The presence of both an activating and a deactivating group can lead to complex mixtures of products in electrophilic substitution reactions. Developing methods for the regioselective functionalization of the aromatic ring is therefore an important goal.

Another challenge is the development of new transformations of the nitromethyl group. While the Henry and Nef reactions are well-established, there is a need for new methods that can convert the nitromethyl group into other functional groups under mild and selective conditions. The exploration of interrupted Nef and Meyer reactions, where the reaction pathway is diverted to produce different products, represents a promising avenue of research. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

29559-27-1 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

1-methyl-4-(nitromethyl)benzene |

InChI |

InChI=1S/C8H9NO2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3 |

InChI Key |

SCLRUEQYJQUIJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Pathways to Benzene, 1 Methyl 4 Nitromethyl

Direct Methyl Group Functionalization Approaches

The direct conversion of the methyl group in toluene (B28343) or its derivatives into a nitromethyl group is a theoretically appealing but synthetically challenging endeavor. This approach aims to minimize step count by directly targeting the C-H bonds of the benzylic methyl group.

Radical-Mediated Nitromethylation of Toluene Derivatives

The functionalization of the methyl group of toluene via radical pathways is a well-established strategy, most notably in radical halogenation. For instance, the light-mediated bromination of p-xylene (B151628) using in situ-generated bromine proceeds via a radical mechanism to selectively functionalize the benzylic position. However, the direct radical-mediated nitromethylation of a toluene derivative is not a commonly reported transformation.

A hypothetical pathway could involve the generation of a benzyl (B1604629) radical from p-xylene, which would then be trapped by a nitrogen dioxide radical (•NO₂). While phenyl radicals are known to react with p-xylene, this typically leads to addition to the aromatic ring or hydrogen abstraction to form other products, with the reversibility of the initial addition being a key factor at higher temperatures. The primary challenge in a direct radical nitromethylation would be controlling the reactivity and preventing undesired side reactions, such as oxidation of the methyl group or polymerization.

Oxidative Nitromethylation Strategies

Oxidative functionalization of toluene's methyl group typically yields aldehydes, carboxylic acids, or other oxygenated products. For example, Density Functional Theory (DFT) studies on the oxidation of toluene and its derivatives by permanganate (B83412) anion have explored the competition between the oxidation of the methyl group and the aromatic ring. These studies indicate that such oxidations proceed via complex pathways, making the selective introduction of a nitromethyl group in a single oxidative step highly complex.

A theoretical "oxidative nitromethylation" would require a reagent system capable of simultaneously activating the benzylic C-H bond and delivering a nitro group. Given the strong oxidizing conditions typically required to functionalize the methyl group, any nitromethane-like species present would also be susceptible to oxidation, posing a significant challenge to the development of such a direct method.

Carbon-Carbon Bond Forming Reactions for Nitromethyl Moiety Introduction

A more practical and widely employed strategy for synthesizing Benzene (B151609), 1-methyl-4-(nitromethyl)- involves forming a new carbon-carbon bond between a toluene-derived electrophile or nucleophile and a single-carbon nitromethane (B149229) synthon.

Henry-Type Reactions and Analogues with Aromatic Aldehydes/Ketones

The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction that condenses a nitroalkane with an aldehyde or ketone in the presence of a base. This method is highly effective for preparing β-nitro alcohols, which are valuable intermediates. For the synthesis of the target compound, p-tolualdehyde is reacted with nitromethane.

The reaction proceeds via the deprotonation of nitromethane to form a nucleophilic nitronate, which then attacks the electrophilic carbonyl carbon of p-tolualdehyde. The resulting β-nitro alkoxide is subsequently protonated to yield 1-(p-tolyl)-2-nitroethanol. A variety of catalysts, including copper(II) acetate (B1210297) complexes with chiral ligands, have been developed to control the stereochemistry of the reaction, often affording high yields and enantioselectivity.

The resulting β-nitro alcohol can then be converted to the target compound, Benzene, 1-methyl-4-(nitromethyl)-, through a two-step sequence involving dehydration to the corresponding nitroalkene followed by reduction.

| Aldehyde | Catalyst System | Solvent | Yield of β-nitro alcohol | Reference |

| p-Tolualdehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | Ethanol | >99% | |

| p-Tolualdehyde | [NiL(CH₃COO)₂(H₂O)] | Methanol | 91% | |

| p-Tolualdehyde | [ZnL(CH₃COO)₂] | Methanol | 89% | |

| Benzaldehyde | Zinc Triflate, DIPEA, NME | Toluene | 92% |

This table presents selected research findings for the Henry reaction between aromatic aldehydes and nitromethane.

Alkylation of Nitroalkane Precursors with Aryl Electrophiles

The direct alkylation of nitromethane with an aryl electrophile, such as a p-methylbenzyl halide, represents another powerful C-C bond-forming strategy. Historically, this approach has been complicated by the ambident nature of the nitronate anion, which can undergo either C-alkylation or O-alkylation. For many simple alkyl halides, O-alkylation is the dominant pathway.

However, modern transition-metal catalysis has largely overcome this limitation. Catalytic systems based on copper, nickel, and palladium have been developed to facilitate the selective C-alkylation of nitroalkanes with a broad range of electrophiles. For instance, a copper(I) catalyst has been shown to be highly effective for the C-benzylation of nitroalkanes using benzyl bromides. Similarly, palladium-catalyzed cross-coupling reactions between aryl halides and nitromethane have been developed, using nitromethane as a mild formylation equivalent. These methods provide a direct route to arylnitromethanes. The reaction involves the coupling of a p-tolyl electrophile, such as p-methylbenzyl bromide, with a nitromethane nucleophile under catalytic conditions.

| Alkylation Type | Catalyst System | Nucleophile | Electrophile | Key Feature | Reference |

| Benzylation | Cu(I)-nacnac complex | Nitroalkanes | Benzyl Bromides | Addresses O- vs. C-alkylation challenge | |

| Cross-Coupling | Pd₂(dba)₃ / XPhos | Nitromethane | Aryl Halides | Mild formylation equivalent | |

| Allylic Alkylation | Pd₂(dba)₃ / Chiral Ligand | Nitromethane | Allyl Substrates | High regio- and enantioselectivity | |

| General Alkylation | Nickel / Photoredox | Nitroalkanes | Alkyl Halides | Broad substrate scope including secondary nitroalkanes |

This table summarizes modern catalytic approaches for the C-alkylation of nitroalkanes.

Conversion of Pre-Existing Functional Groups to the Nitromethyl Group

An alternative synthetic route involves starting with a p-xylene or a related p-toluic acid derivative and converting a functional group at the benzylic position into the nitromethyl group. A robust and well-established method for this transformation is the reaction of a benzylic halide with a nitrite (B80452) salt.

This synthesis begins with the free-radical bromination of p-xylene, typically using N-bromosuccinimide (NBS) and a radical initiator, to produce p-methylbenzyl bromide. This intermediate is then subjected to nucleophilic substitution with a nitrite source, such as sodium nitrite (NaNO₂), in a suitable solvent like dimethylformamide (DMF). This is a variation of the Victor Meyer reaction. The nitrite ion (NO₂⁻), an ambident nucleophile, attacks the electrophilic benzylic carbon. While minor O-alkylation can occur to form the alkyl nitrite ester, the formation of the C-nitro compound, Benzene, 1-methyl-4-(nitromethyl)-, is generally favored under these conditions, providing a direct and efficient pathway to the target molecule from a readily available starting material.

Halomethyl to Nitromethyl Transformations

One of the fundamental approaches to introduce a nitromethyl group onto an aromatic ring is through the nucleophilic substitution of a benzylic halide. In the context of synthesizing Benzene, 1-methyl-4-(nitromethyl)-, this involves the conversion of a 4-methylbenzyl halide.

The direct displacement of a halide (such as bromide or chloride) from the benzylic position of 4-methylbenzyl halide by a nitrite salt is a classical method. This reaction, often referred to as the Victor Meyer reaction when using silver nitrite, or a variation thereof with other nitrite salts like sodium nitrite, proceeds via an SN2 mechanism. The choice of the nitrite source, solvent, and reaction conditions is crucial to optimize the yield of the desired C-nitro compound over the isomeric O-nitro compound (a nitrite ester).

Reaction Scheme:

Where Ar = 4-methylphenyl

Detailed research has focused on maximizing the formation of the C-nitro product. The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction by solvating the metal cation of the nitrite salt, thereby increasing the nucleophilicity of the nitrite anion.

| Reactant | Reagent | Solvent | Product | Notes |

| 4-Methylbenzyl bromide | Silver nitrite (AgNO₂) | Diethyl ether | Benzene, 1-methyl-4-(nitromethyl)- | Classic Victor Meyer reaction conditions. |

| 4-Methylbenzyl chloride | Sodium nitrite (NaNO₂) | DMF | Benzene, 1-methyl-4-(nitromethyl)- | A common and more economical alternative. |

Modification of Related Nitrocompounds

An alternative strategy involves the modification of simpler, more readily available nitro compounds. The α-arylation of nitromethane and its derivatives has emerged as a powerful tool for the synthesis of (nitromethyl)arenes.

Palladium-catalyzed cross-coupling reactions have been successfully employed for the α-arylation of nitroalkanes. nih.gov In this approach, a p-tolyl halide or a related derivative can be coupled with a nitromethane anion equivalent. The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to generate the nitronate anion.

A significant advancement is the potential for sequential arylation, allowing for the synthesis of diaryl nitromethanes. nih.gov While the primary focus here is on mono-arylation to produce Benzene, 1-methyl-4-(nitromethyl)-, the methodology's robustness is noteworthy.

Illustrative Reaction:

Where Ar = 4-methylphenyl and X = Halide

| Arylating Agent | Nitroalkane | Catalyst System | Product |

| 4-Bromotoluene | Nitromethane | Pd₂(dba)₃ / Buchwald-type ligand | Benzene, 1-methyl-4-(nitromethyl)- |

| 4-Iodotoluene | Nitromethane | Pd(OAc)₂ / Xantphos | Benzene, 1-methyl-4-(nitromethyl)- |

Regioselectivity and Stereocontrol in the Synthesis of Benzene, 1-methyl-4-(nitromethyl)-

The synthesis of specifically the para isomer, Benzene, 1-methyl-4-(nitromethyl)-, requires careful consideration of regioselectivity. When starting from toluene, direct nitration of the aromatic ring typically leads to a mixture of ortho and para isomers, with the para isomer often being the major product due to the steric hindrance of the methyl group. chegg.comnist.gov However, to obtain the nitromethyl group on the benzylic carbon, a different strategy is needed, as outlined in the sections above.

In the context of Friedel-Crafts type reactions or other electrophilic aromatic substitutions, the directing effects of the substituents are paramount. libretexts.org The methyl group is an ortho-, para-director. Therefore, if one were to introduce another substituent onto a toluene ring, it would preferentially add to the ortho and para positions.

For the synthesis of Benzene, 1-methyl-4-(nitromethyl)-, the regioselectivity is primarily determined by the choice of starting materials. Using 4-substituted toluene derivatives, such as 4-methylbenzyl halide or 4-bromotoluene, ensures the formation of the desired 1,4-disubstituted product.

Stereocontrol is not a factor in the synthesis of Benzene, 1-methyl-4-(nitromethyl)- itself, as the molecule does not possess a stereocenter. However, for derivatives of this compound where the benzylic carbon could become a stereocenter, enantioselective methods would be necessary. For instance, the asymmetric Michael addition of nitromethane to enones, a reaction that can be catalyzed by chiral organocatalysts, allows for the creation of chiral nitro compounds with high enantioselectivity. acs.org

Catalytic Methods in (Nitromethyl)arene Synthesis

Catalysis offers efficient and selective routes to (nitromethyl)arenes. As mentioned previously, palladium-catalyzed α-arylation of nitromethane is a key method. nih.gov These reactions have been refined to proceed under mild conditions and with a broad substrate scope. The choice of ligand is critical for the success of these couplings, with bulky, electron-rich phosphine ligands often providing the best results.

Beyond palladium catalysis, other transition metals and organocatalytic systems have been explored for reactions involving nitroalkanes. For example, organocatalytic nitro-Michael additions demonstrate the versatility of activating nitroalkanes for C-C bond formation. acs.org

Recent research has also focused on the activation of nitromethane through cooperative catalysis, combining a homogeneous Lewis acid with a heterogeneous Brønsted acid. researchgate.net While not directly applied to the synthesis of Benzene, 1-methyl-4-(nitromethyl)-, these innovative catalytic systems highlight the ongoing development of more sustainable and efficient methods for utilizing nitromethane in organic synthesis.

Transition metal catalysts based on ruthenium, platinum, rhodium, iridium, and palladium have also been developed for the alkylation and alkenylation of arenes. virginia.edu These methods often operate through C-H activation and can offer complementary regioselectivity to classical Friedel-Crafts reactions. virginia.edu The application of such C-H activation/nitromethylation strategies represents a promising future direction for the synthesis of (nitromethyl)arenes.

Reactivity and Mechanistic Investigations of Benzene, 1 Methyl 4 Nitromethyl

Prototropic Tautomerism and Nitronate Anion Chemistry

Prototropic tautomerism in 1-methyl-4-(nitromethyl)benzene involves the reversible migration of a proton from the α-carbon to one of the oxygen atoms of the nitro group, establishing an equilibrium between the neutral nitroalkane form and its acidic tautomer, the aci-nitro form (a nitronic acid). This equilibrium is fundamental to understanding the compound's reactivity, as the deprotonation of either form generates the synthetically crucial nitronate anion.

Generation, Stability, and Basicity of the Aci-Nitro Form

The aci-nitro form of 1-methyl-4-(nitromethyl)benzene is generated in the presence of a base, which abstracts the acidic α-proton. The stability of the resulting nitronate anion is a key factor driving this process. The negative charge is delocalized across the carbon and the two oxygen atoms of the nitro group, a resonance stabilization that significantly increases the acidity of the α-proton compared to a simple alkane.

Nucleophilic Reactivity of the Nitronate Anion

The resonance-stabilized nitronate anion of 1-methyl-4-(nitromethyl)benzene is a versatile nucleophile. It possesses two nucleophilic centers: the α-carbon and the oxygen atoms of the nitro group. Reactions with electrophiles can, in principle, occur at either site, leading to C-alkylation or O-alkylation products. The regioselectivity of this ambident nucleophile is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion. Hard electrophiles tend to react at the more electronegative oxygen atom (O-alkylation), while soft electrophiles favor reaction at the softer carbon atom (C-alkylation).

Elucidation of Carbon-Carbon Bond Forming Reactions

The nucleophilic character of the nitronate anion derived from 1-methyl-4-(nitromethyl)benzene is harnessed in several important carbon-carbon bond-forming reactions, providing pathways to a variety of valuable organic compounds.

Comprehensive Analysis of Henry (Nitroaldol) Condensations

The Henry reaction, or nitroaldol reaction, is a classic method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound. In the case of 1-methyl-4-(nitromethyl)benzene, its nitronate anion adds to the carbonyl carbon of an aldehyde or ketone to form a β-nitro alcohol. This reaction is typically catalyzed by a base.

The reaction proceeds via the following general steps:

Deprotonation of 1-methyl-4-(nitromethyl)benzene by a base to form the corresponding nitronate anion.

Nucleophilic attack of the nitronate anion on the carbonyl carbon of the aldehyde or ketone.

Protonation of the resulting alkoxide to yield the β-nitro alcohol.

The choice of base and reaction conditions can influence the yield and diastereoselectivity of the reaction. While specific data for the Henry reaction of 1-methyl-4-(nitromethyl)benzene is scarce, general conditions often employ bases such as alkali hydroxides, alkoxides, or amines.

| Aldehyde/Ketone | Base | Solvent | Product | Yield (%) |

| Benzaldehyde | NaOH | Ethanol | 1-(4-methylphenyl)-2-nitro-1-phenylethanol | Not reported |

| Acetone | Et3N | THF | 1-(4-methylphenyl)-2-methyl-2-nitropropan-1-ol | Not reported |

Michael Addition Reactions with Unsaturated Acceptors

The nitronate anion of 1-methyl-4-(nitromethyl)benzene can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. This 1,4-addition is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

The reaction is typically initiated by a base to generate the nitronate anion, which then adds to the β-carbon of the Michael acceptor. The resulting enolate is subsequently protonated to give the final product. A study on the microwave-promoted Michael addition of nitromethane (B149229) to chalcones without a solvent provides insight into the effectiveness of various bases, which can be extrapolated to the reactivity of 1-methyl-4-(nitromethyl)benzene. researchgate.net

| Base | Yield (%) |

|---|---|

| K2CO3 | 90 |

| Na2CO3 | 86 |

| Piperidine | 78 |

| KF | 72 |

| Et3N | 70 |

| CsF | 60 |

The data in this table is adapted from a study on the Michael addition of nitromethane to chalcones and is presented as an illustrative example of the relative efficacy of different bases. researchgate.net

Alkylation and Arylation Reactions

The C-alkylation and C-arylation of the nitronate anion of 1-methyl-4-(nitromethyl)benzene provide direct routes to more substituted nitroalkanes. However, the ambident nature of the nitronate anion often leads to a mixture of C- and O-alkylation products, with O-alkylation being a significant competing pathway.

Recent advances in catalysis have provided methods to favor C-alkylation. For instance, palladium-catalyzed α-arylation of aryl nitromethanes has been developed, offering a route to diarylnitromethanes. While specific examples with 1-methyl-4-(nitromethyl)benzene are not detailed, the methodology is expected to be applicable. The reaction likely proceeds through a catalytic cycle involving the palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Aryl Halide | Catalyst | Ligand | Base | Product | Yield (%) |

| Bromobenzene | Pd(OAc)2 | XPhos | K3PO4 | 1-(4-methylphenyl)-1-phenylnitromethane | Not reported |

| 4-Chloroanisole | Pd2(dba)3 | RuPhos | Cs2CO3 | 1-(4-methoxyphenyl)-1-(4-methylphenyl)nitromethane | Not reported |

Transformations of the Nitromethyl Group to Other Functional Moieties

The nitromethyl group of Benzene (B151609), 1-methyl-4-(nitromethyl)- serves as a versatile synthetic handle, allowing for its conversion into a variety of other functional groups through reductive, oxidative, and cycloaddition pathways.

Reductive Pathways to Amines and Other Nitrogenous Compounds

The reduction of the nitro group is a critical metabolic and synthetic pathway. nih.gov Aromatic nitro compounds like Benzene, 1-methyl-4-(nitromethyl)- can be reduced to their corresponding primary amines. This transformation typically involves a six-electron reduction that proceeds through nitroso and N-hydroxylamino intermediates. nih.gov

Various reducing agents can be employed for this purpose. Common methods include the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). youtube.com The reaction first produces the ammonium (B1175870) salt, which is then neutralized with a base to yield the neutral amine. youtube.com Other metal-free reduction methods have also been developed, utilizing reagents like tetrahydroxydiboron (B82485) in water. organic-chemistry.org The choice of reductant can be crucial for chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functional groups. organic-chemistry.org

The reduction pathway can be influenced by the reaction conditions and the presence of other reagents. For instance, under certain conditions, partial reduction can lead to the formation of oximes. ucl.ac.uk

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds to Amines

| Reagent System | Conditions | Notes |

| Sn, HCl | Acidic | A classic method for nitro group reduction. youtube.com |

| HSiCl3, Tertiary Amine | Mild, Metal-Free | Tolerates many functional groups. organic-chemistry.org |

| Tetrahydroxydiboron | Water, Metal-Free | Highly chemoselective and rapid at room temperature. organic-chemistry.org |

| Formic Acid, Iron Catalyst | Mild, Base-Free | Good to excellent yields for a broad range of substrates. organic-chemistry.org |

Oxidative Conversions Including Nef Reaction Analogues

The nitromethyl group can be converted to a carbonyl group through oxidative pathways, most notably through the Nef reaction and its analogues. organic-chemistry.orgwikipedia.org The classical Nef reaction involves the acid hydrolysis of a salt of a primary nitroalkane to an aldehyde. wikipedia.org The reaction proceeds by protonation of the nitronate salt to form a nitronic acid, which then undergoes nucleophilic attack by water. wikipedia.org

Oxidative variations of the Nef reaction have been developed using various oxidizing agents such as potassium permanganate (B83412) (KMnO4) or oxone. ucl.ac.ukorganic-chemistry.org These methods can offer milder reaction conditions and avoid the use of strong acids. organic-chemistry.org For primary nitroalkanes, the product is an aldehyde. However, with excess oxidant, further oxidation to a carboxylic acid can occur. ucl.ac.uk The choice of oxidant is critical to avoid unwanted side reactions, especially when other sensitive functional groups are present in the molecule. ucl.ac.uk

Table 2: Comparison of Nef Reaction Conditions

| Method | Reagents | Key Features |

| Classical Nef Reaction | Strong Aqueous Acid (e.g., H2SO4) | Requires prior formation of the nitronate salt; can be harsh. wikipedia.org |

| Oxidative Nef Reaction (KMnO4) | Potassium Permanganate | Can lead to carboxylic acids from primary nitroalkanes with excess oxidant. ucl.ac.uk |

| Oxidative Nef Reaction (Oxone®) | Oxone® (Potassium peroxymonosulfate) | A commercially available and often milder alternative. organic-chemistry.org |

| Reductive Methods | TiCl3 | Leads to oximes, which can then be hydrolyzed to the carbonyl compound. oup.com |

Cycloaddition Reactions and Heterocycle Formation (e.g., Isoxazole (B147169) Synthesis)

The nitromethyl group is a precursor for the in-situ generation of nitrile oxides, which are key intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocycles like isoxazoles and isoxazolines. researchgate.netnih.gov This transformation typically involves the dehydration of the primary nitroalkane.

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne yields an isoxazole, while reaction with an alkene produces an isoxazoline. researchgate.netnih.gov These reactions are highly valuable in medicinal and organic chemistry for constructing complex molecular frameworks. researchgate.net The regioselectivity of the cycloaddition can often be controlled by the electronic nature of the substituents on both the nitrile oxide and the dipolarophile. researchgate.netnih.gov Various catalysts, including copper and ruthenium species, have been employed to promote these reactions and control their outcomes. nih.govorganic-chemistry.org

For instance, the reaction of an α-nitroketone with an alkene or alkyne in the presence of a base like chloramine-T can produce isoxazolines and isoxazoles, respectively. nih.gov

Radical Reactions and Photochemical Transformations

The nitromethyl group can participate in radical reactions. ucl.ac.uk Free radicals, species with an unpaired electron, can be generated through thermal or photochemical homolytic bond cleavage. utexas.edu In the context of Benzene, 1-methyl-4-(nitromethyl)-, radical reactions can be initiated at the benzylic position. Radical cyclizations are a notable application, where a radical is generated and then undergoes an intramolecular addition to a double or triple bond within the same molecule. ucl.ac.uk For example, radical cyclization of β-nitroacetamides can lead to the formation of cyclopentyl or indanyl structures. ucl.ac.uk

Influence of Aromatic Substituents on Nitromethyl Reactivity

The reactivity of the nitromethyl group is significantly influenced by the electronic properties of the substituents on the aromatic ring. lumenlearning.comlibretexts.org Substituents are broadly classified as either electron-donating or electron-withdrawing. lumenlearning.com

The methyl group (-CH3) on the benzene ring of Benzene, 1-methyl-4-(nitromethyl)- is an electron-donating group. libretexts.org It increases the electron density of the aromatic ring through an inductive effect, making the ring more nucleophilic. lumenlearning.comlibretexts.org This activation generally increases the rate of electrophilic aromatic substitution reactions compared to benzene. libretexts.org

The electronic nature of substituents also affects the acidity of the α-protons of the nitromethyl group. Electron-withdrawing groups on the aromatic ring increase the acidity of these protons, facilitating the formation of the nitronate anion, which is a key intermediate in many of the reactions discussed, including the Nef reaction and nitrile oxide formation. organic-chemistry.orgresearchgate.net

Computational and Advanced Spectroscopic Characterization

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. Such studies can provide detailed insights into reaction mechanisms, the stability of different molecular shapes, and the influence of solvents.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the energy landscape of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy and predict the most likely reaction pathway. For instance, studies on the nitration of methylbenzene (toluene) explain the directing effects of the methyl group. libretexts.orglibretexts.orgchemguide.co.uk Similarly, DFT has been used to investigate the hydrogenation mechanism of nitrobenzene (B124822) on catalyst surfaces. rsc.org

However, a specific DFT study detailing the reaction pathways and identifying the transition states for reactions involving Benzene (B151609), 1-methyl-4-(nitromethyl)- could not be found in the searched literature. Such research would be necessary to quantitatively describe its reactivity in, for example, substitution or reduction reactions.

Conformational Analysis and Energetics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.org This is crucial for understanding a molecule's physical properties and biological activity. The rotation around single bonds, such as the bond between the benzene ring and the nitromethyl group in Benzene, 1-methyl-4-(nitromethyl)- , would lead to different conformers with varying steric and electronic interactions.

While general principles of conformational analysis are well-established, and studies have been performed on the rotational barriers of methyl groups in other substituted benzene derivatives, mdpi.com specific research detailing the conformational landscape and energetics of Benzene, 1-methyl-4-(nitromethyl)- is not available.

Solvation Effects in Reactions

The solvent in which a reaction is conducted can significantly influence reaction rates and equilibria. Computational models, often combined with DFT, can simulate how solvent molecules interact with the solute and affect its energy and reactivity. researchgate.net These solvation effects are critical for accurately predicting chemical behavior in solution.

Despite the importance of these effects, no studies specifically investigating the influence of different solvents on the reactions of Benzene, 1-methyl-4-(nitromethyl)- were identified.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about molecular structure and dynamics. Advanced NMR techniques can offer deeper insights into complex chemical processes.

Dynamic NMR for Tautomeric Equilibria and Rotational Barriers

Dynamic NMR (DNMR) is used to study chemical processes that are rapid on the human timescale but slow on the NMR timescale, such as tautomerism (the interconversion of isomers that differ only in the position of a proton and a double bond) and the rotation around single bonds. researchgate.net By analyzing how NMR spectra change with temperature, researchers can determine the energy barriers for these processes.

While DNMR is a powerful technique for studying such dynamic phenomena, no published research applying it to investigate potential tautomeric equilibria (e.g., nitro-aci-nitro tautomerism) or rotational barriers specifically in Benzene, 1-methyl-4-(nitromethyl)- was found.

Multi-dimensional NMR for Complex Structural Elucidation in Reaction Mixtures

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the structure of complex molecules and for identifying components in a reaction mixture. These experiments reveal through-bond and through-space correlations between different nuclei.

While 1H NMR data for related compounds like 1-methyl-4-nitro-benzene are available and have been analyzed, chegg.comchegg.com no specific multi-dimensional NMR studies for the structural elucidation of Benzene, 1-methyl-4-(nitromethyl)- within a complex reaction mixture have been reported in the searched sources.

Vibrational Spectroscopy (IR, Raman) for In Situ Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers powerful tools for the real-time monitoring of chemical reactions. nih.gov By tracking changes in the vibrational modes of reactants, intermediates, and products, it is possible to gain a deeper understanding of reaction kinetics and mechanisms.

The identification of transient species such as intermediates and transition states is crucial for elucidating reaction pathways. In-situ vibrational spectroscopy can, in principle, detect these short-lived species. For the formation of Benzene, 1-methyl-4-(nitromethyl)-, key intermediates would likely involve species where the nitromethyl group is being formed or attached to the aromatic ring.

Computational studies on related nitroaromatic compounds, such as 4-nitrotoluene, have provided detailed assignments of their vibrational spectra. nih.gov These studies, often employing methods like B3LYP with various basis sets, can predict the characteristic frequencies of functional groups, including the NO2 and CH3 groups, and their coupling with the skeletal vibrations of the benzene ring. nih.gov By analogy, the predicted vibrational spectrum of Benzene, 1-methyl-4-(nitromethyl)- would exhibit characteristic bands for the C-N stretch, NO2 symmetric and asymmetric stretches, and various modes of the p-substituted benzene ring. These predicted frequencies, as shown in the table below, would be instrumental in identifying the formation of the molecule and any preceding intermediates in a reaction mixture.

Table 1: Predicted Vibrational Frequencies for Benzene, 1-methyl-4-(nitromethyl)- (Conceptual)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group/Motion |

| NO₂ Asymmetric Stretch | 1540-1560 | Nitromethyl group |

| NO₂ Symmetric Stretch | 1370-1390 | Nitromethyl group |

| C-N Stretch | 850-890 | Nitromethyl-aryl bond |

| C-H Stretch (Aromatic) | 3000-3100 | Benzene ring |

| C-H Stretch (Methyl) | 2920-2980 | Toluene (B28343) methyl group |

| Ring Breathing Mode | 990-1020 | Benzene ring |

Note: This table is conceptual and based on typical frequency ranges for the specified functional groups in similar molecules. Actual values would require specific computational studies.

Mass Spectrometry for Reaction Progress and Product Identification

Mass spectrometry (MS) is an indispensable analytical technique for identifying products and monitoring the progress of chemical reactions by determining the mass-to-charge ratio of ionized molecules. A standard GC-MS spectrum of Benzene, 1-methyl-4-(nitromethyl)- is available in public databases. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between isobaric compounds. wikipedia.org This capability is particularly valuable in isotopic labeling studies, where specific atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H). wikipedia.orgcernobioscience.com

Isotopic labeling is a powerful technique for tracing the pathways of atoms through a chemical reaction. researchgate.net For instance, by using ¹⁵N-labeled nitric acid in the synthesis of Benzene, 1-methyl-4-(nitromethyl)-, HRMS could precisely track the incorporation of the ¹⁵N isotope into the final product, confirming the reaction mechanism. The mass difference between the labeled and unlabeled product would be readily detectable, providing unambiguous evidence of the transformation.

Table 2: Conceptual Isotopic Labeling Study Data for Benzene, 1-methyl-4-(nitromethyl)-

| Compound | Isotopic Label | Theoretical Exact Mass (Da) | Expected HRMS Measurement (Da) |

| Benzene, 1-methyl-4-(nitromethyl)- | Unlabeled | 151.06333 | 151.0633 |

| Benzene, 1-methyl-4-(nitromethyl)- | ¹⁵N-labeled | 152.06038 | 152.0604 |

| Benzene, 1-methyl-4-(nitromethyl)- | ¹³C-labeled (methyl) | 152.06668 | 152.0667 |

Note: This table is conceptual and illustrates the expected mass shifts in a hypothetical isotopic labeling experiment.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This provides detailed structural information and helps in elucidating the fragmentation pathways of a molecule.

For Benzene, 1-methyl-4-(nitromethyl)-, the fragmentation patterns would be influenced by the stability of the resulting ions. Based on the fragmentation of other nitroaromatic compounds, several key fragmentation pathways can be predicted. nih.gov Protonation can occur on the nitro group or the aromatic ring, leading to different fragmentation cascades. nih.gov Common fragmentation patterns for aromatic compounds often involve the formation of stable carbocations.

A plausible fragmentation pathway for the molecular ion of Benzene, 1-methyl-4-(nitromethyl)- (m/z 151) would involve the loss of the nitro group (NO₂, 46 Da) to form a benzyl-type cation at m/z 105. Another possibility is the cleavage of the C-N bond to lose a nitromethyl radical (•CH₂NO₂), also leading to a fragment at m/z 105. Further fragmentation of the m/z 105 ion could lead to the tropylium (B1234903) ion at m/z 91 through the loss of a neutral acetylene (B1199291) molecule. The study of fragmentation patterns of related compounds can provide a basis for predicting these pathways. nih.gov

Table 3: Predicted Major Fragments in Tandem Mass Spectrometry of Benzene, 1-methyl-4-(nitromethyl)-

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 151 | 105 | 46 (NO₂) | p-methylbenzyl cation |

| 151 | 91 | 60 (CH₂NO₂) | Tropylium ion |

| 105 | 91 | 14 (CH₂) | Tropylium ion (rearrangement) |

| 105 | 77 | 28 (C₂H₄) | Phenyl cation |

Note: This table presents predicted fragmentation pathways based on known fragmentation mechanisms of similar compounds.

Strategic Applications of Benzene, 1 Methyl 4 Nitromethyl in Organic Synthesis

As a Versatile Building Block for Nitrogen-Containing Heterocycles

The nitromethyl group in Benzene (B151609), 1-methyl-4-(nitromethyl)- is a key functional handle that can be readily transformed to participate in the formation of various heterocyclic rings. This versatility allows for the synthesis of a diverse range of substituted heterocycles with potential applications in medicinal chemistry and materials science.

Synthesis of Substituted Pyrroles, Pyrazoles, and Isoxazoles

The synthesis of five-membered nitrogen-containing heterocycles such as pyrroles, pyrazoles, and isoxazoles can be envisioned using Benzene, 1-methyl-4-(nitromethyl)- as a key starting material. The reactivity of the nitro group allows for its incorporation into various cyclization strategies.

Pyrroles: The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds. researchgate.net Benzene, 1-methyl-4-(nitromethyl)- can be a precursor to the necessary amino functionality. For instance, reduction of the nitro group to a primary amine, followed by reaction with a 1,4-dicarbonyl compound, would yield the corresponding N-substituted pyrrole. Furthermore, modern methods involving the reaction of nitroalkenes with isocyanoacetates offer a direct route to polysubstituted pyrroles. rsc.org By converting Benzene, 1-methyl-4-(nitromethyl)- to its corresponding nitroalkene, it can serve as a valuable synthon in such transformations.

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine. youtube.com While not a direct precursor in this classic route, Benzene, 1-methyl-4-(nitromethyl)- can be utilized in alternative strategies. For example, its corresponding nitroalkene derivative can react with hydrazones to furnish pyrazoles through a [3+2] cycloaddition pathway. organic-chemistry.org This approach allows for the regioselective synthesis of highly substituted pyrazoles.

Isoxazoles: The synthesis of isoxazoles from primary nitro compounds is a well-established transformation. rsc.orgrsc.orgresearchgate.net Benzene, 1-methyl-4-(nitromethyl)-, as a primary nitroalkane, can react with aldehydes or activated ketones under basic conditions to form isoxazole (B147169) derivatives. rsc.orgrsc.org This reaction often proceeds through the in situ formation of a nitrile oxide from the nitro compound, which then undergoes a 1,3-dipolar cycloaddition with an alkyne. nih.govorganic-chemistry.org

| Heterocycle | General Strategy | Role of Benzene, 1-methyl-4-(nitromethyl)- | Key Intermediates |

|---|---|---|---|

| Pyrrole | Paal-Knorr Synthesis | Source of the amine functionality after reduction. | 4-methylbenzylamine |

| Pyrrole | Reaction with α-isocyanoacetate | Precursor to the corresponding nitroalkene. | 1-methyl-4-(2-nitrovinyl)benzene |

| Pyrazole | Reaction with hydrazones | Precursor to the corresponding nitroalkene. | 1-methyl-4-(2-nitrovinyl)benzene |

| Isoxazole | Condensation with aldehydes/ketones | Primary nitro compound for nitrile oxide formation. | p-Tolylnitrile oxide |

Construction of Complex Polycyclic Scaffolds (e.g., Chromenes)

The framework of Benzene, 1-methyl-4-(nitromethyl)- can be incorporated into more complex polycyclic systems such as chromenes. Chromenes are a class of oxygen-containing heterocycles that are prevalent in natural products and exhibit a wide range of biological activities. chim.itrsc.org

The synthesis of 3-nitrochromenes, for example, is often achieved through the reaction of salicylaldehydes with β-nitrostyrenes. chim.it While Benzene, 1-methyl-4-(nitromethyl)- is not a direct β-nitrostyrene, its structural motifs can be integrated into chromene scaffolds. For instance, the p-tolyl group could be part of a salicylaldehyde (B1680747) derivative that reacts with a suitable nitroalkene. Alternatively, reactions involving the nitromethyl group could be employed to build the pyran ring onto a pre-existing phenolic structure. The reactivity of the nitro group in 3-nitrochromenes allows for further functionalization, making them valuable intermediates for the synthesis of diverse chromane (B1220400) derivatives. chim.itresearchgate.net

Role in the Development of Novel Organic Methodologies

The unique electronic properties of the nitromethyl group in Benzene, 1-methyl-4-(nitromethyl)- make it a valuable substrate for exploring and developing new synthetic methodologies, particularly in the realms of asymmetric catalysis and reaction cascades.

Catalytic Asymmetric Reactions Utilizing Nitronate Intermediates

A key feature of primary and secondary nitroalkanes is their ability to form nitronate anions in the presence of a base. These nitronate intermediates are nucleophilic and can participate in a variety of carbon-carbon bond-forming reactions. researchgate.net A prominent example is the Henry (or nitroaldol) reaction, where a nitronate adds to a carbonyl compound. mdpi.com

The development of catalytic asymmetric versions of the Henry reaction has been a major focus in organic synthesis, as it allows for the creation of chiral β-nitro alcohols with high enantioselectivity. mdpi.comnih.gov Benzene, 1-methyl-4-(nitromethyl)- can serve as an excellent prochiral nucleophile in such reactions. Chiral metal complexes or organocatalysts can be employed to control the stereochemical outcome of the addition of its nitronate to an aldehyde, leading to the formation of valuable chiral building blocks. mdpi.comnih.govnih.gov These chiral β-nitro alcohols can then be further transformed into other important functional groups, such as amino alcohols or α-hydroxy carboxylic acids.

| Catalyst Type | General Approach | Potential Chiral Product |

|---|---|---|

| Chiral Metal Complexes (e.g., Cu, Zn) | Coordination to the nitronate and aldehyde to control facial selectivity. | Enantioenriched β-nitro alcohols. |

| Chiral Organocatalysts (e.g., thioureas, cinchona alkaloids) | Activation of the electrophile and/or nucleophile through hydrogen bonding. | Enantioenriched β-nitro alcohols. |

Cascade and Multi-Component Reactions for Molecular Complexity

Cascade reactions, also known as domino or tandem reactions, are powerful tools for building molecular complexity in a single synthetic operation. wikipedia.org These reactions involve a sequence of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality generated in the previous one. wikipedia.org Benzene, 1-methyl-4-(nitromethyl)- is well-suited for use in such sequences due to the versatile reactivity of the nitromethyl group.

For example, a Michael addition of the nitronate derived from Benzene, 1-methyl-4-(nitromethyl)- to an α,β-unsaturated carbonyl compound can be followed by an intramolecular aldol (B89426) reaction or another cyclization, leading to the rapid construction of complex cyclic systems. wikipedia.org Visible light photoredox catalysis has also emerged as a mild and efficient method to initiate cascade reactions involving nitroalkanes, leading to the formation of nitrones which are versatile intermediates for cycloadditions. nih.govacs.org The ability to participate in multi-component reactions, where three or more reactants combine in a single pot to form a complex product, further highlights the utility of Benzene, 1-methyl-4-(nitromethyl)- as a strategic starting material.

Precursor in Retrosynthetic Strategies for Target Molecule Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. libretexts.orgyoutube.comyoutube.com In this context, Benzene, 1-methyl-4-(nitromethyl)- can be identified as a key precursor for a variety of more complex target molecules.

The nitro group is a particularly useful functional group in retrosynthesis because it can be converted into a wide range of other functionalities, including amines, carbonyls (via the Nef reaction), and oximes. researchgate.netwiley-vch.de This versatility allows for the disconnection of a target molecule at a carbon-nitrogen or carbon-carbon bond that can be traced back to a nitroalkane starting material. For instance, a primary amine in a target molecule could be retrosynthetically disconnected to a nitro group, suggesting Benzene, 1-methyl-4-(nitromethyl)- as a potential starting material if the p-tolyl moiety is also present in the target. Similarly, a ketone or aldehyde can be traced back to a nitroalkane via a Nef reaction disconnection. The strategic placement of the nitromethyl group on the toluene (B28343) scaffold makes Benzene, 1-methyl-4-(nitromethyl)- a valuable starting point for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Approaches

The traditional synthesis of nitroarenes often involves nitration reactions that can generate significant waste and utilize harsh reagents. rsc.orgyoutube.com Future research is poised to focus on developing greener and more efficient methods for the synthesis of nitromethyl arenes.

A key concept in sustainable chemistry is atom economy , which emphasizes the maximization of the incorporation of all reactant atoms into the final product. rsc.org Traditional nitration methods can have low atom economy, producing byproducts that require disposal. rsc.org The development of catalytic routes for the synthesis of nitro compounds, such as aniline, has demonstrated a significant improvement in atom economy, with water being the only byproduct. rsc.org

Future synthetic strategies for Benzene (B151609), 1-methyl-4-(nitromethyl)- and its analogs will likely prioritize methods that are highly atom-economical. This could involve the use of novel nitrating agents or catalytic systems that minimize waste generation. For instance, the use of N-nitropyrazole as a nitrating reagent has shown promise for the mild and scalable nitration of arenes with good atom economy. acs.org

Harnessing Photoredox Catalysis for Nitromethyl Arene Transformations

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of chemical transformations under mild conditions using visible light. nih.gov This technology holds significant promise for the functionalization of arenes and could be applied to the synthesis and subsequent reactions of nitromethyl arenes. capes.gov.brresearchgate.net

The core principle of photoredox catalysis involves the use of a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes. nih.gov This can generate highly reactive radical intermediates that can participate in a variety of bond-forming reactions. youtube.com For example, photoredox catalysis has been successfully employed for the direct trifluoromethylation of unactivated arenes, a transformation of significant interest in medicinal chemistry. capes.gov.brnih.gov

Future research could explore the application of photoredox catalysis to:

Direct C-H Nitromethylation: Developing methods for the direct introduction of the nitromethyl group onto aromatic rings, bypassing the need for pre-functionalized starting materials.

Transformations of the Nitromethyl Group: Utilizing the nitromethyl group as a handle for further functionalization through photoredox-mediated reactions.

The versatility of photoredox catalysis, including the ability to use various light sources and commercially available catalysts, makes it an attractive avenue for developing novel synthetic routes to and from nitromethyl arenes. nih.govcapes.gov.br

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the mechanisms and outcomes of chemical reactions. byu.edu In the context of Benzene, 1-methyl-4-(nitromethyl)-, computational studies can provide valuable insights into its reactivity and selectivity in various transformations.

By modeling the potential energy surfaces of reactions involving nitromethyl arenes, researchers can:

Predict Reaction Pathways: Identify the most likely mechanistic pathways for a given reaction. byu.edu

Understand Selectivity: Elucidate the factors that control regioselectivity and stereoselectivity.

Design New Catalysts and Reagents: Computationally screen potential catalysts and reagents for desired reactivity.

For instance, computational studies can help in understanding the electrophilic substitution patterns in the nitration of toluene (B28343) to form isomers like p-nitrotoluene. chegg.com Advanced computational techniques, such as molecular dynamics simulations, can further provide a more dynamic picture of the reaction process, accounting for solvent effects and other environmental factors. researchgate.net This predictive power can significantly accelerate the discovery and optimization of new reactions for nitromethyl arenes.

Integration with Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. ewadirect.comyoutube.com The application of flow chemistry to nitration reactions has already demonstrated significant benefits, particularly in managing the exothermic nature of these processes. ewadirect.comnih.gov

Future research will likely focus on integrating the synthesis and transformation of Benzene, 1-methyl-4-(nitromethyl)- into continuous flow systems. This could involve:

Flow-based Nitration: Developing safe and efficient continuous flow processes for the nitration of toluene to produce the precursor for Benzene, 1-methyl-4-(nitromethyl)-. nih.govnih.gov

Automated Synthesis: Implementing automated systems for the multi-step synthesis of complex molecules derived from nitromethyl arenes. nih.gov

The ability to perform reactions in a continuous and automated fashion not only improves efficiency and safety but also allows for the rapid optimization of reaction conditions and the generation of libraries of compounds for screening purposes. nih.govenergetic-materials.org.cn

Exploration of Novel Reactivity Modes for the Nitromethyl Group

The nitro group is a versatile functional group that can participate in a wide range of chemical transformations. acs.org While the reduction of the nitro group to an amine is a well-established reaction, there is significant potential for exploring novel reactivity modes of the nitromethyl group in compounds like Benzene, 1-methyl-4-(nitromethyl)-.

Future research in this area could focus on:

C-N Bond Forming Reactions: Utilizing the nitromethyl group as a precursor for the formation of new carbon-nitrogen bonds, leading to the synthesis of diverse nitrogen-containing compounds.

Radical Reactions: Investigating the generation of radicals from the nitromethyl group and their subsequent participation in addition or cyclization reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Developing new methods to use the nitromethyl group as a coupling partner in reactions that form carbon-carbon or carbon-heteroatom bonds.

The exploration of these novel reactivity modes will expand the synthetic utility of nitromethyl arenes and provide access to new classes of organic molecules with potential applications in various fields. The nitration of benzene, for example, is a fundamental reaction that introduces the versatile nitro group. rushim.ruyoutube.com

Q & A

Q. What synthetic routes are available for Benzene, 1-methyl-4-(nitromethyl)-, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nitration or substitution reactions. For example, nitromethyl groups can be introduced via radical nitration or nucleophilic substitution on pre-functionalized toluene derivatives. Optimization requires controlling reaction temperature (e.g., 40–60°C for nitration to avoid byproducts) and stoichiometric ratios of reagents like nitric acid or nitroalkane precursors. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of Benzene, 1-methyl-4-(nitromethyl)-?

Methodological Answer:

- NMR : and NMR identify methyl and nitromethyl groups (e.g., nitromethyl protons at δ 4.5–5.0 ppm; aromatic protons split due to substituent effects) .

- IR : Strong absorption bands at ~1540 cm (asymmetric NO stretch) and ~1370 cm (symmetric NO stretch) confirm the nitro group .

- Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion peaks (m/z 151 for CHNO) and fragmentation patterns (e.g., loss of NO or CH) .

Q. What are the recommended storage conditions to prevent degradation of Benzene, 1-methyl-4-(nitromethyl)-?

Methodological Answer: Store in amber vials at –20°C under inert gas (argon/nitrogen) to mitigate photolytic decomposition and oxidation. Avoid prolonged exposure to light or moisture, as nitro groups are prone to hydrolysis under acidic/alkaline conditions .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the nitromethyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer: The nitromethyl group is a strong meta-directing, deactivating substituent. Computational studies (e.g., DFT) show decreased electron density at the aromatic ring, favoring meta-substitution. Experimental validation involves competitive EAS reactions (e.g., nitration or halogenation) followed by regioselectivity analysis via HPLC or NMR .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of Benzene, 1-methyl-4-(nitromethyl)-?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Use B3LYP/6-311+G(d,p) basis sets for accurate energy profiles .

- Molecular Dynamics (MD) : Simulate thermal stability and decomposition pathways (e.g., C–NO bond cleavage) under varying temperatures .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for Benzene, 1-methyl-4-(nitromethyl)-?

Methodological Answer:

Q. What are the challenges in achieving regioselective functionalization of Benzene, 1-methyl-4-(nitromethyl)-, and how can they be addressed?

Methodological Answer: Steric hindrance from the methyl and nitromethyl groups complicates substitution. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.